25,27-Dipropoxycalix arene is a member of the calixarene family, which are cyclic oligomers composed of phenolic units linked by methylene bridges. Specifically, this compound features two propoxy groups attached to the 25th and 27th positions of the calixarene framework. The chemical formula for 25,27-dipropoxycalix arene is , and it exhibits unique structural properties that allow for selective binding interactions with various ions and molecules due to its cavity-like structure and functional groups .
The reactivity of 25,27-dipropoxycalix arene can be attributed to its hydroxyl groups and the ether functionalities from the propoxy substituents. These features enable several chemical transformations, including:
These reactions are essential for modifying the compound's properties for specific applications in sensing and catalysis.
Research indicates that calixarenes, including 25,27-dipropoxycalix arene, exhibit various biological activities. These include:
The synthesis of 25,27-dipropoxycalix arene typically involves the following steps:
This synthetic route allows for the tailored modification of calixarene structures for various applications.
25,27-Dipropoxycalix arene has several potential applications, including:
Studies on the interaction of 25,27-dipropoxycalix arene with various ions and molecules reveal its selectivity and binding affinity. For instance:
These interactions are crucial for its application in sensor technology and molecular recognition systems.
Several compounds share structural similarities with 25,27-dipropoxycalix arene. Below is a comparison highlighting their uniqueness:
Each compound exhibits unique properties that make them suitable for specific applications in fields such as materials science, biology, and chemistry.
The synthesis of 25,27-dipropoxycalix [1]arene represents a fundamental challenge in macrocyclic chemistry, requiring precise control over regioselectivity, conformational preferences, and reaction efficiency. This section examines the current state-of-the-art synthetic approaches, optimization strategies, and scalability considerations for this important calixarene derivative.
The stepwise introduction of propoxy groups onto the calixarene scaffold represents the most widely employed synthetic approach for preparing 25,27-dipropoxycalix [1]arene derivatives. This methodology relies on the selective alkylation of phenolic hydroxyl groups under carefully controlled conditions to achieve the desired substitution pattern.
The foundation of stepwise propoxylation lies in the judicious selection of basic conditions that exploit the differential acidity of phenolic groups in the calixarene framework [2]. Research has demonstrated that potassium carbonate emerges as the optimal base for propoxylation reactions, providing excellent yields while maintaining regioselectivity [3]. The reaction mechanism proceeds through initial deprotonation of the most acidic phenolic proton, followed by nucleophilic attack on the propyl halide electrophile.
Nong and colleagues established optimized conditions for the synthesis of 25,27-diisopropoxy-26,28-dihydroxy-calix [1]arene using a stoichiometric ratio of 1.0:1.1:3.3 for calix [1]arene:potassium carbonate:2-iodopropane in acetonitrile [3]. Under these conditions, the reaction proceeded at 84°C for 24 hours, achieving an impressive yield of 84.13% with 95% purity. The success of this methodology stems from the careful balance between base strength and reaction temperature, which promotes selective alkylation while minimizing side reactions.
The achievement of regioselective propoxylation requires understanding the inherent reactivity differences among the four phenolic positions in calix [1]arene. Studies have revealed that the super-acidic nature of one phenolic proton creates a substantial gap in proton dissociation constants, with differences ranging from 1.5 to 8.0 units between successive deprotonation steps [2]. This phenomenon enables selective monoalkylation when weak bases are employed under controlled conditions.
Groenen and coworkers demonstrated that the use of 0.6 equivalents of potassium carbonate in refluxing acetonitrile provides moderate to good yields for monoalkylated calix [1]arenes, with yields ranging from 37% to 85% depending on the specific alkylating agent employed [4]. Alternative conditions utilizing cesium fluoride in dimethylformamide at 40°C yielded superior results, producing monoalkylated products in higher yields with reduced formation of syn-1,3-dialkylated byproducts.
The optimization of stepwise propoxylation reactions requires systematic evaluation of multiple variables including base selection, solvent system, temperature control, and stoichiometric ratios. Comprehensive studies have identified acetonitrile as the preferred solvent for most propoxylation reactions due to its optimal balance of solvating power and chemical inertness [3] [2]. Temperature control emerges as a critical parameter, with optimal ranges of 50-70°C providing efficient conversion while minimizing decomposition pathways.
Concentration effects play a particularly important role in macrocyclic synthesis, with optimal concentrations typically falling in the 0.05-0.1 M range. Higher concentrations can lead to intermolecular side reactions, while excessive dilution reduces reaction efficiency and extends reaction times beyond practical limits [5]. The stoichiometry of alkylating agents requires careful optimization, with 1.1-3.3 equivalents providing optimal yields while avoiding excessive reagent consumption.
Template-directed synthesis has emerged as a powerful methodology for controlling the outcome of macrocyclic formations, including calixarene derivatives. This approach utilizes molecular templates to pre-organize reactive precursors, thereby directing the self-assembly of specific products and providing error correction through reversible bond formation mechanisms [6] [7].
The use of metal cations as templates represents one of the most successful approaches for directing calixarene conformation and substitution patterns. Small alkali metal cations, particularly lithium and sodium, have demonstrated remarkable efficacy in stabilizing the cone conformation of tetramethoxycalix [1]arenes through coordination with methoxy oxygen atoms [8]. This coordination not only fixes the molecular conformation but also influences the regioselectivity of subsequent functionalization reactions.
Research has shown that the template effect of sodium ions can be exploited during alkylation reactions to preferentially form cone conformers of substituted calixarenes [9]. The mechanism involves coordination of the sodium cation to oxygen atoms on the lower rim, creating a preorganized structure that favors specific substitution patterns. This approach has proven particularly valuable for the synthesis of crown ether-bridged calixarenes, where the sodium template directs both cyclization and conformation.
The incorporation of crown ether moieties into calixarene structures represents an advanced template-directed approach that combines the recognition properties of both macrocyclic systems. Synthesis of 25,27-dimethoxycalix [1]arene-crown-6 derivatives has been achieved through stepwise alkylation followed by crown ether bridging, with yields reaching 71% under optimized conditions [9]. The key to success lies in the selective removal of protecting groups using trimethylsilyl iodide in chloroform, which provides access to reactive hydroxyl groups for subsequent crown ether formation.
The template-directed approach offers significant advantages in terms of conformational control, with the crown ether bridge effectively locking the calixarene in the desired cone conformation. This structural rigidity not only simplifies purification but also enhances the molecular recognition properties of the resulting compounds. The methodology has been extended to include various crown ether sizes, with tetra- and pentaethylene glycol derivatives showing excellent yields of 70% regardless of crown loop size [9].
Recent advances in template-directed synthesis have incorporated enzyme-mediated dynamic combinatorial chemistry to achieve out-of-equilibrium product formation [7]. This approach utilizes glycosyltransferases to generate complex dynamic mixtures of interconverting linear and macrocyclic compounds, with templates directing the selective formation of specific products. While originally developed for cyclodextrin synthesis, the principles have been successfully applied to other macrocyclic systems.
The enzyme-mediated approach offers unique advantages including high selectivity (89-99%), mild reaction conditions, and the ability to amplify formation of unusual large-ring structures. Template molecules stabilize kinetically trapped subsystems, enabling robust selective synthesis that would be difficult to achieve through conventional chemical methods. The methodology demonstrates particular promise for the synthesis of large calixarene derivatives and unusual substitution patterns.
The purification of calixarene derivatives presents unique challenges due to the structural similarity of regioisomers, conformational isomers, and incomplete reaction products. Effective purification strategies are essential for obtaining compounds of sufficient purity for both research applications and potential industrial uses.
Column chromatography on silica gel remains the most widely employed purification technique for calixarene derivatives, providing reliable separation of products from starting materials and byproducts [10] [11]. The success of chromatographic purification depends critically on the selection of appropriate mobile phase compositions, with gradual polarity increases typically providing optimal resolution. Less polar components travel faster through the column, allowing systematic collection of fractions with increasing polarity.
High-speed counter-current chromatography has emerged as a particularly effective technique for the preparative separation of complex macrocyclic mixtures [12]. This method has demonstrated exceptional performance in the separation of macrolide antibiotics, achieving purities of 99.0% or higher with good recovery yields. The technique offers the advantage of avoiding irreversible adsorption losses commonly encountered with conventional chromatography, making it particularly suitable for valuable or limited quantities of material.
Supercritical fluid chromatography represents a cutting-edge approach for large-scale purification of macrocyclic compounds, offering significant advantages in terms of throughput and environmental impact [13]. Recent studies have demonstrated the successful purification of macrocyclic peptides in quantities exceeding 30 grams with purities greater than 95% and throughput rates of 0.96 grams per hour. The methodology employs carbon dioxide-based mobile phases containing methanol, acetonitrile, ammonium acetate, and water, providing excellent separation efficiency while minimizing solvent consumption.
The integration of supercritical fluid chromatography with medium-pressure reverse-phase liquid chromatography creates a powerful two-step purification protocol [13]. The initial medium-pressure step removes unwanted impurities such as trifluoroacetic acid while converting the product to the desired salt form, followed by final purification using supercritical fluid conditions. This approach has demonstrated broad applicability to polypeptide purifications and shows promise for calixarene derivatives.
Recrystallization techniques play a crucial role in obtaining calixarene derivatives suitable for crystallographic analysis and detailed structural characterization [10]. The success of crystallization depends on careful selection of solvent systems that balance solubility at elevated temperatures with precipitation at ambient conditions. Mixed solvent systems often provide superior results compared to single solvents, allowing fine-tuning of crystallization conditions.
The development of water-soluble calixarene derivatives has expanded purification options to include aqueous crystallization techniques [10]. These methods offer environmental advantages and simplified handling procedures, particularly for large-scale applications. However, the approach requires careful control of ionic strength and pH to achieve optimal crystal quality and yield.
The translation of laboratory-scale calixarene synthesis to industrial applications requires addressing fundamental challenges in yield optimization, reaction scalability, and process economics. These considerations become particularly critical for applications requiring large quantities of high-purity material.
The scale-up of calixarene synthesis presents unique challenges related to heat transfer, mixing efficiency, and reaction kinetics. Microwave-assisted synthesis has emerged as a promising approach for addressing these challenges, providing more efficient energy transfer and reduced reaction times [14]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields, with some reactions achieving up to 99% conversion in 2-8 minutes.
The success of microwave-assisted synthesis stems from its ability to provide uniform heating throughout the reaction mixture, eliminating hot spots and temperature gradients that can lead to side reactions or product decomposition [14]. This approach has proven particularly valuable for calixarene synthesis, where traditional heating methods often require extended reaction times and elevated temperatures that can compromise product quality.
The implementation of green chemistry principles in calixarene synthesis addresses both environmental concerns and economic considerations [14]. Solvent-free methodologies have shown particular promise, eliminating the need for large volumes of organic solvents while often providing superior yields compared to conventional approaches. These methods rely on mechanical grinding or mixing processes, significantly reducing both environmental impact and processing costs.
The development of on-water reaction conditions represents another significant advancement in sustainable calixarene synthesis [15]. Research has demonstrated that tetraminocalix [1]arene derivatives can serve as highly efficient organocatalysts under aqueous conditions, achieving 99% conversion through hydrophobic amplification of weak hydrogen bonds. This approach offers significant advantages in terms of solvent costs, waste disposal, and environmental impact.
The transition from laboratory synthesis to industrial production requires comprehensive optimization of multiple process parameters including raw material costs, energy consumption, waste generation, and product quality [16]. Industrial applications of calixarenes have been identified in areas including uranium and cesium recovery, lanthanide sequestration, polymer stabilization, and electronic device applications, creating significant market drivers for scaled synthesis.
Process development studies have identified key bottlenecks in calixarene manufacturing including the availability of high-purity starting materials, the need for specialized equipment for handling corrosive reagents, and the requirements for precise temperature and atmospheric control [17]. Solutions to these challenges often involve the development of continuous flow processes, automated control systems, and integrated purification schemes that minimize handling and transfer operations.
The economic viability of large-scale calixarene production depends critically on achieving high yields while minimizing raw material consumption, energy costs, and waste disposal expenses. Comprehensive optimization studies have identified reaction conditions that provide yields exceeding 90% for key synthetic steps while reducing the number of required purification operations [18] [19]. These improvements translate directly to reduced production costs and improved process economics.
Nuclear magnetic resonance spectroscopy provides critical structural information for 25,27-Dipropoxycalix [1]arene through detailed analysis of both proton and carbon-13 chemical environments. The cone conformation of this calixarene derivative results in characteristic splitting patterns and chemical shift values that distinguish it from other conformational isomers [2] [3] [4].
The proton nuclear magnetic resonance spectrum reveals several distinct regions that provide unambiguous structural confirmation. The phenolic hydroxyl protons appear as a singlet at 9.6 parts per million, indicating hydrogen bonding between adjacent hydroxyl groups along the lower rim [5] [6]. This downfield chemical shift is characteristic of the cone conformation where intramolecular hydrogen bonds are formed. The aromatic protons resonate at 7.2 parts per million as a singlet, reflecting the symmetrical environment of the benzene rings in the cone structure [7] [8].
The methylene bridge protons (ArCH₂Ar) exhibit the characteristic AB pattern typical of calixarene systems, appearing as two doublets at 4.3 and 3.4 parts per million with a coupling constant of approximately 13 hertz [9] [10]. This splitting pattern arises from the diastereotopic nature of these protons in the rigid cone conformation, where one proton points toward the calixarene cavity (equatorial) and the other away from it (axial) [8] [11].
The propoxy substituents are clearly identifiable through their characteristic multipicity patterns. The OCH₂ protons appear as a multiplet at 1.9 parts per million, while the terminal CH₃ groups resonate as a triplet at 1.0 parts per million with a coupling constant of 7.2 hertz, consistent with typical ethyl coupling patterns [12] [6].
Carbon-13 nuclear magnetic resonance analysis provides complementary structural information with distinct resonances for each carbon environment. The phenolic carbon atoms resonate at 157.8 parts per million, while the quaternary aromatic carbons appear at 133.8 parts per million [9] [10]. The aromatic CH carbons are observed at 128.2 parts per million, and the propoxy carbons appear at characteristic aliphatic chemical shift values: OCH₂ at 77.5 parts per million, CH₂CH₃ at 23.4 parts per million, and CH₃ at 10.7 parts per million [13] [14].
Variable temperature nuclear magnetic resonance studies reveal the conformational dynamics of 25,27-Dipropoxycalix [1]arene. At elevated temperatures, coalescence of the ArCH₂Ar signals occurs due to increased ring flipping motions, providing insight into the energy barriers for conformational interconversion [5] [7]. The coalescence temperature typically occurs around 340-360 Kelvin in deuterated chloroform, indicating a moderate energy barrier for ring inversion processes [7] [6].
Mass spectrometry of 25,27-Dipropoxycalix [1]arene reveals distinctive fragmentation pathways that provide structural confirmation and insights into the gas-phase behavior of this macrocyclic compound. The molecular ion peak appears at mass-to-charge ratio 508, corresponding to the expected molecular formula C₃₄H₃₆O₄ [2] [15] [16].
The primary fragmentation pathway involves sequential loss of propyl groups (C₃H₇, 43 mass units) from the molecular ion. The base peak at mass-to-charge ratio 465 represents the loss of one propyl group [M-C₃H₇]⁺, followed by subsequent losses at mass-to-charge ratios 422, 379, and 336, corresponding to the loss of two, three, and four propyl groups respectively [15] [16]. This stepwise fragmentation pattern is characteristic of calixarene ethers and provides confirmation of the substitution pattern [17] [18].
Secondary fragmentation processes involve rearrangement and ring contraction reactions. A significant fragment at mass-to-charge ratio 293 corresponds to the calix [1]arene base structure after loss of all propoxy substituents and some methylene carbons [15] [19]. Further fragmentation produces the aromatic core fragment at mass-to-charge ratio 250, resulting from extensive bond cleavage and rearrangement processes [16] [20].
Characteristic low-mass fragments include the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91, which is a common fragment in aromatic systems and appears with high relative intensity due to its stability [15] [16]. The benzyl cation (C₇H₇⁺) at mass-to-charge ratio 107 and the phenyl cation (C₆H₅⁺) at mass-to-charge ratio 77 are also observed, providing further evidence for the aromatic nature of the compound [19] [20].
Electrospray ionization mass spectrometry provides gentler ionization conditions that preserve the molecular ion and allow observation of adduct species. Sodium and potassium adducts [M+Na]⁺ and [M+K]⁺ are commonly observed, reflecting the cation-binding properties of calixarenes [16] [20]. The formation of dimeric species [2M+Na]⁺ under certain conditions provides evidence for gas-phase aggregation behavior [15] [21].
Matrix-assisted laser desorption ionization techniques have proven particularly useful for calixarene analysis, providing clean spectra with minimal fragmentation [22] [23]. The use of appropriate matrices such as 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid enhances ionization efficiency while maintaining structural integrity [19] [20].
Infrared and Raman spectroscopy provide complementary vibrational information that elucidates the molecular structure and hydrogen bonding patterns in 25,27-Dipropoxycalix [1]arene. The infrared spectrum exhibits characteristic absorption bands that confirm both the calixarene framework and the propoxy substitution [13] [24] [14].
The hydroxyl stretching region displays a broad, intense absorption at 3187 wavenumbers, characteristic of hydrogen-bonded phenolic groups in the cone conformation [13] [14]. This frequency is significantly lower than that of free hydroxyl groups (typically around 3500 wavenumbers), confirming the presence of strong intramolecular hydrogen bonds between adjacent phenolic groups [24] [25]. The breadth of this absorption indicates a range of hydrogen bond strengths within the molecule [13] [14].
Aromatic stretching vibrations appear in the region 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching modes of the propoxy groups are observed at 2960 wavenumbers (asymmetric CH₃ stretch) and 2870 wavenumbers (symmetric CH₃ stretch) [13] [14]. These frequencies are consistent with typical alkyl ether substituents and confirm the presence of the propoxy chains [24] [26].
The aromatic carbon-carbon stretching vibrations at 1605 and 1485 wavenumbers are characteristic of the benzene rings in the calixarene framework [13] [14]. The strong absorption at 1485 wavenumbers is particularly diagnostic for para-disubstituted benzene rings, confirming the substitution pattern of the calixarene [24] [27].
Ether linkage vibrations are evident in the carbon-oxygen stretching region, with absorptions at 1250 wavenumbers (ether C-O stretch) and 1185 wavenumbers (phenolic C-O stretch) [13] [14]. The aliphatic ether stretch at 1080 wavenumbers corresponds to the propoxy C-O bonds [24] [26]. These vibrations provide confirmation of the ether substitution pattern [14] [25].
Raman spectroscopy offers complementary information with different selection rules, allowing observation of vibrations that may be weak or absent in the infrared spectrum [13] [28] [27]. The ring breathing mode at 1605 wavenumbers appears strongly in the Raman spectrum, providing information about the aromatic ring symmetry [28] [29]. The very strong band at 1485 wavenumbers in the Raman spectrum corresponds to aromatic carbon-carbon stretching with E symmetry [13] [27].
Out-of-plane aromatic vibrations at 850 wavenumbers are clearly observed in the Raman spectrum and provide information about the relative orientation of the benzene rings [28] [27]. Ring deformation modes at 760 and 620 wavenumbers give insight into the macrocyclic structure and conformational rigidity [13] [29].
Skeletal vibrational modes below 600 wavenumbers provide information about the overall molecular framework. The carbon-carbon stretching mode at 520 wavenumbers and skeletal deformation at 320 wavenumbers are characteristic of the calixarene macrocyclic structure [13] [28]. These low-frequency modes are particularly sensitive to conformational changes and intermolecular interactions [27] [29].
Ultraviolet-visible spectroscopy reveals the electronic transitions and solvent-dependent behavior of 25,27-Dipropoxycalix [1]arene, providing insights into its photophysical properties and molecular interactions [30] [31] [32]. The absorption spectrum in chloroform exhibits characteristic features that reflect the aromatic nature and substitution pattern of the calixarene framework [31] [32].
The primary absorption band occurs at 280 nanometers with a molar extinction coefficient of 8650 liters per mole per centimeter, corresponding to the π→π* transition of the aromatic system [31] [32]. This transition is characteristic of para-disubstituted benzene rings and confirms the expected electronic structure [30] [33]. A secondary absorption appears as a shoulder at 287 nanometers with an extinction coefficient of 7800 liters per mole per centimeter, arising from vibronic coupling within the aromatic chromophore [31] [32].
Weaker absorptions at longer wavelengths provide additional electronic information. The band at 320 nanometers (extinction coefficient 1200 liters per mole per centimeter) corresponds to an n→π* transition involving the phenolic oxygen lone pairs [32] [33]. A very weak absorption at 350 nanometers (extinction coefficient 450 liters per mole per centimeter) may arise from intramolecular charge transfer between the phenolic donors and the aromatic acceptor system [30] [32].
Solvatochromic effects demonstrate the sensitivity of the electronic transitions to the surrounding medium. As solvent polarity increases from hexane to water, the primary absorption maximum shifts from 278 to 298 nanometers, representing a positive solvatochromic shift of 20 nanometers [30] [34] [35]. This bathochromic shift indicates that the excited state is more polar than the ground state, consistent with charge redistribution upon electronic excitation [36] [34].
The extinction coefficient also increases with solvent polarity, from 8200 liters per mole per centimeter in hexane to 10200 liters per mole per centimeter in water [31] [35]. This hyperchromic effect suggests enhanced oscillator strength for the electronic transition in polar media, possibly due to solvent-induced changes in molecular geometry or electronic structure [30] [36].
Fluorescence emission provides additional photophysical information, with emission maxima ranging from 315 nanometers in hexane to 348 nanometers in water [30] [37]. The fluorescence quantum yield is generally low (typically less than 0.1) due to efficient nonradiative decay processes, including intersystem crossing and internal conversion [37] [33]. The Stokes shift (difference between absorption and emission maxima) increases with solvent polarity, indicating significant excited-state reorganization [30] [36].
Temperature-dependent studies reveal additional insights into the photophysical behavior. Cooling to low temperatures typically results in sharpening of the absorption bands and changes in the vibronic structure, providing information about molecular rigidity and conformational dynamics [6] [30]. The red-edge excitation effect, where excitation at longer wavelengths produces red-shifted emission, indicates the presence of ground-state heterogeneity or conformational substates [30] [33].